4-Chloro-2-methylbenzonitrile
Overview
Description
4-Chloro-2-methylbenzonitrile is an organic compound with the molecular formula C₈H₆ClN and a molecular weight of 151.593 g/mol . It is a derivative of benzonitrile, where a chlorine atom is substituted at the fourth position and a methyl group at the second position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 2-methylbenzonitrile using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in alcohol solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as 4-amino-2-methylbenzonitrile.
Reduction: 4-Chloro-2-methylbenzylamine.
Oxidation: 4-Chloro-2-methylbenzoic acid.
Scientific Research Applications
4-Chloro-2-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is utilized in the development of new therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.
Industry: It is employed in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylbenzonitrile depends on its specific application
Enzyme Inhibition: It can act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating biological processes.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Chemical Reactivity: Its reactivity with nucleophiles and electrophiles allows it to participate in various chemical transformations, leading to the formation of active intermediates.
Comparison with Similar Compounds
4-Chloro-2-methylbenzonitrile can be compared with other similar compounds such as:
4-Fluoro-2-methylbenzonitrile: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.
4-Bromo-2-methylbenzonitrile: Contains a bromine atom, which can influence its chemical behavior and use in synthesis.
4-Iodo-2-methylbenzonitrile:
Uniqueness: The presence of a chlorine atom in this compound provides unique reactivity patterns, making it a valuable intermediate in various synthetic pathways. Its specific substitution pattern also allows for selective functionalization, which is advantageous in the synthesis of complex molecules.
Properties
IUPAC Name |
4-chloro-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAJFWXXFZTTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198767 | |
Record name | 4-Chloro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50712-68-0 | |
Record name | 4-Chloro-2-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50712-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chloro-2-methylbenzonitrile in the research presented?
A1: this compound serves as a crucial starting material in the chemical synthesis of 7α-Hydroxyriboflavin. The researchers used this compound to create a synthetic pathway that led to the production of 7α-Hydroxyriboflavin, ultimately enabling the identification of a naturally occurring compound called Nekoflavin. [, ]
Q2: Can you elaborate on the synthetic pathway involving this compound for producing 7α-Hydroxyriboflavin?
A2: While the research papers do not provide a detailed step-by-step procedure, they mention that the synthesis proceeds through two key intermediates: 7-cyano-7-demethylriboflavin and 7α-aminoriboflavin. [, ] This suggests that this compound is likely involved in building the core structure of the riboflavin molecule, with subsequent steps leading to the introduction of the cyano and amino groups at the 7th position and finally, the formation of 7α-Hydroxyriboflavin.
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